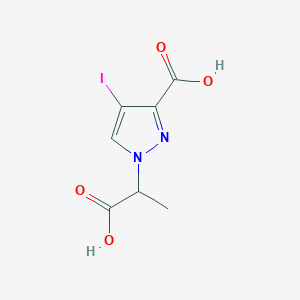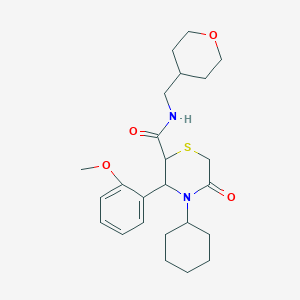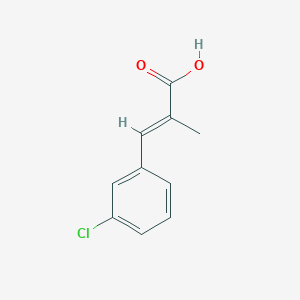![molecular formula C17H13N3O3S3 B3003512 N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide CAS No. 1172759-26-0](/img/structure/B3003512.png)
N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H13N3O3S3 and its molecular weight is 403.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antitubercular Activities
- Antibacterial and Antitubercular Properties : Compounds derived from 5H-thiazolo[3,2-a]pyrimidin-5-ones, including those with sulfonamide linkages, have demonstrated significant antibacterial and antitubercular activities. These findings highlight the potential of such compounds in treating bacterial and tubercular infections (Cai et al., 2016).
Anticancer Applications
- Antitumor Agents : Derivatives of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine, including those related to the specified sulfonamide compound, have shown significant antitumor activities against various human tumor cell lines. This indicates their potential as chemotherapeutic agents (Hafez & El-Gazzar, 2017).
Anticonvulsant Activity
- Potential in Epilepsy Treatment : Some derivatives of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-ones, which are structurally similar to the compound , have been evaluated for anticonvulsant activity. This suggests their possible use in developing new treatments for epilepsy (Severina et al., 2019).
Synthesis and Chemical Reactions
- Synthetic Methodologies : The synthesis of various derivatives of thiazolo[3,2-a]pyrimidine sulfonamides has been explored, demonstrating the compound's role in the development of new synthetic methods and heterocyclic compounds (Youssef et al., 2013).
Anti-Inflammatory Applications
- Anti-inflammatory Properties : Some derivatives of thiazolo[3,2-a]pyrimidine have been synthesized and tested for anti-inflammatory activities. This research points towards the potential of these compounds in treating inflammatory conditions (Tozkoparan et al., 1999).
Future Directions
Thiazolo[3,2-a]pyrimidines, especially those that are 2-substituted, are promising structural fragments for the development of drugs, including anti-cancer drugs, in addition to their huge synthetic potential . The structure of thiazolo[3,2-a]pyrimidine is quite easily modified by the introduction of new binding centers, which is extremely necessary to optimize the interaction of the ligand with the active center of the biotarget .
Mechanism of Action
Target of Action
Thiazolopyrimidines, the class of compounds to which it belongs, are known to be heterocyclic analogs of purine bases . This suggests that they may interact with biological targets that also interact with purine bases, such as various enzymes and receptors.
Mode of Action
Thiazolopyrimidines have been found to exhibit a broad spectrum of pharmacological activity , suggesting that they may interact with their targets in a variety of ways, potentially including competitive inhibition, allosteric modulation, or other mechanisms of action.
Biochemical Pathways
Given the broad spectrum of pharmacological activity exhibited by thiazolopyrimidines , it is likely that this compound affects multiple biochemical pathways. These could potentially include pathways related to inflammation, hypertension, viral replication, oxidation, tumor growth, HIV infection, calcium channel blocking, acetylcholine esterase inhibition, CDC25B phosphatase inhibition, Bcl-2 family proteins inhibition, glutamate receptor antagonism, and 5-HT2a receptor antagonism .
Result of Action
Given the broad spectrum of pharmacological activity exhibited by thiazolopyrimidines , it is likely that this compound has multiple effects at the molecular and cellular level. These could potentially include effects on enzyme activity, receptor signaling, gene expression, cell proliferation, and other cellular processes.
Properties
IUPAC Name |
N-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S3/c1-11-9-15(21)20-14(10-25-17(20)18-11)12-4-6-13(7-5-12)19-26(22,23)16-3-2-8-24-16/h2-10,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOFXFAIHBDNCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-acetylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3003432.png)
![1-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B3003434.png)
![Methyl 2-phenyl-2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)acetate](/img/structure/B3003435.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B3003437.png)

![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B3003440.png)
![6,7-dimethyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B3003445.png)

![(Z)-5-bromo-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B3003448.png)

![4-[1-(4-fluorophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B3003450.png)

